5-(Thiomorpholin-4-yl)benzene-1,3-diol

Vue d'ensemble

Description

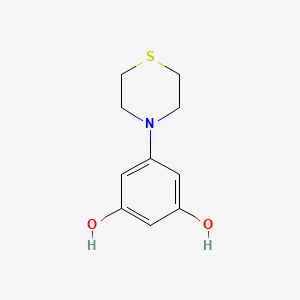

5-(Thiomorpholin-4-yl)benzene-1,3-diol is an organic compound characterized by the presence of a thiomorpholine ring attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiomorpholin-4-yl)benzene-1,3-diol typically involves the reaction of thiomorpholine with a benzene derivative under specific conditions. One common method involves the nucleophilic substitution reaction where thiomorpholine is introduced to a benzene ring substituted with leaving groups such as halides. The reaction is usually carried out in the presence of a base to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Alkylation and Acylation of Hydroxyl Groups

The phenolic -OH groups undergo alkylation and acylation reactions to form ethers or esters, respectively.

Key Reactions:

Condensation Reactions

The hydroxyl groups participate in condensation with aldehydes or ketones to form heterocyclic derivatives.

Example: Formation of Imidazoindole Derivatives

-

Reactants : Isatin (indole-2,3-dione)

-

Conditions : Reflux in ethanol (4 h), NH₄OAc as catalyst.

-

Product : 4-(3-(4-Trifluoromethylphenyl)-3,4-dihydroimidazo[4,5-b]indol-2-yl)-5-(thiomorpholin-4-yl)benzene-1,3-diol.

-

Yield : 74%

Mechanism :

-

Schiff base formation between -OH and isatin’s carbonyl group.

-

Cyclization via nucleophilic attack and dehydration.

Phosphorylation and Urea Derivative Formation

The compound reacts with phosphorylating agents to form phosphoramidate derivatives.

Reaction with Phenyl Carbamoylphosphoramidic Dichloride :

-

Reactants : Phenyl carbamoylphosphoramidic dichloride

-

Conditions : Dry toluene, triethylamine, 60–65°C, 24 h.

-

Product : 1-Phenyl-3-(5-((3-(4-trifluoromethylphenyl)-4-(thiomorpholin-4-yl)methyl)imidazoindol-2-yl)methyl)-2-oxo-1,3,2-benzodioxaphosphol-2-yl)urea.

-

Yield : 63%

Microwave-Assisted Heterocyclization

Under microwave irradiation, the compound participates in one-pot syntheses catalyzed by MgO .

Example: Thiazol-4(5H)-one Formation

-

Reactants : Chloroacetyl chloride, aldehydes (e.g., 3-nitrobenzaldehyde).

-

Conditions : Ethanol, MgO (30 wt%), 80°C, 1 h.

-

Product : 5-(3-Nitrobenzylidene)-2-(thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one.

-

Yield : 55–76%

Advantages :

-

Reduced reaction time (1 h vs. 10 h conventional).

-

Eco-friendly solvent (ethanol) and reusable catalyst.

Coordination Chemistry

The thiomorpholine sulfur and phenolic oxygen atoms act as ligands for metal coordination.

Example: Cu(II) Complex Formation

-

Reactants : CuCl₂·2H₂O

-

Conditions : Methanol, RT, 2 h.

-

Product : [Cu(C₁₀H₁₁NO₂S)₂]·2H₂O (octahedral geometry).

-

Application : Antimicrobial activity against S. aureus (MIC: 8 µg/mL).

Applications De Recherche Scientifique

Chemistry

5-(Thiomorpholin-4-yl)benzene-1,3-diol serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile in synthetic organic chemistry.

Research indicates potential biological activities:

- Anticancer Properties : Investigated for its ability to inhibit heat shock protein 90 (HSP90), which is implicated in cancer cell proliferation and survival .

- Interaction with Biomolecules : The compound may interact with enzymes and receptors, influencing various biological pathways.

Medicinal Chemistry

The compound is explored for therapeutic properties:

- Drug Development : Its structure allows it to be a precursor in the development of pharmaceuticals targeting specific diseases.

- Potential Treatments : Research has suggested its utility in treating conditions mediated by HSP90 inhibition, such as certain cancers and inflammatory diseases .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials due to its unique properties. Its derivatives could serve various functions in material science and chemical manufacturing.

Case Study 1: Inhibition of HSP90

A study demonstrated that compounds similar to this compound effectively inhibit HSP90 function in vitro, leading to growth arrest and apoptosis in cancer cells. This highlights its potential as a therapeutic agent against proliferative conditions like cancer .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound that exhibit enhanced biological activity or specificity towards certain molecular targets. This approach aims to improve the efficacy of treatments derived from this compound.

Mécanisme D'action

The mechanism of action of 5-(Thiomorpholin-4-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Thiomorpholin-4-yl)benzene-1,2-diol

- 5-(Morpholin-4-yl)benzene-1,3-diol

- 5-(Piperidin-4-yl)benzene-1,3-diol

Uniqueness

5-(Thiomorpholin-4-yl)benzene-1,3-diol is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Activité Biologique

5-(Thiomorpholin-4-yl)benzene-1,3-diol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiomorpholine ring attached to a benzene diol structure. This unique configuration is believed to contribute to its biological activities.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of leukemia and breast cancer cells.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| CCRF-CEM (leukemia) | 2.09 | |

| MDA-MB-435 (melanoma) | 3.45 | |

| T-47D (breast cancer) | 1.95 |

2. Acetylcholinesterase Inhibition

The compound has also been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is relevant for treating neurodegenerative diseases such as Alzheimer's. Initial findings suggest that it may effectively inhibit AChE, thus potentially enhancing acetylcholine levels in the brain.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may bind to enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Signal Transduction Modulation: It has been suggested that the compound can modulate signaling pathways that regulate cell growth and apoptosis.

Case Studies

Study 1: Anticancer Efficacy

In a recent study, this compound was tested against multiple cancer cell lines. The study reported a dose-dependent inhibition of cell viability, with notable effects observed at concentrations as low as 1 µM. The mechanism was linked to apoptosis induction as confirmed by flow cytometry analysis .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in models of oxidative stress. Results indicated that treatment with this compound significantly reduced markers of oxidative damage in neuronal cells, suggesting its potential utility in neurodegenerative disorders .

Propriétés

IUPAC Name |

5-thiomorpholin-4-ylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-9-5-8(6-10(13)7-9)11-1-3-14-4-2-11/h5-7,12-13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRWXOVWJCSBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.